Boc-L-Me2Adec-OH
Description
Boc-L-Me2Adec-OH is a tert-butoxycarbonyl (Boc)-protected amino acid derivative, commonly utilized in peptide synthesis and medicinal chemistry to enhance stability and control reactivity during coupling reactions. These compounds share the Boc-protecting group, which shields the amino terminus, but differ in side-chain functionalities, influencing solubility, crystallinity, and synthetic applications .
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]decanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-6-7-8-9-10-11-12-13(14(18)19)17(5)15(20)21-16(2,3)4/h13H,6-12H2,1-5H3,(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYIGRGYYGQTOK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Me2Adec-OH typically involves the protection of the amino group of L-2-amino-3,3-dimethylbutanoic acid with a tert-butoxycarbonyl group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions usually involve stirring the mixture at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-L-Me2Adec-OH can undergo oxidation reactions, typically involving the removal of hydrogen atoms or the addition of oxygen atoms.
Reduction: The compound can also undergo reduction reactions, where it gains hydrogen atoms or loses oxygen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Boc-L-Me2Adec-OH is widely used in peptide synthesis as a building block. It helps in the formation of peptide bonds by protecting the amino group, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides and proteins to investigate their biological activities and interactions.
Medicine: The compound is used in the development of peptide-based drugs. It helps in the synthesis of therapeutic peptides that can target specific diseases and conditions.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-L-Me2Adec-OH involves the protection of the amino group through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical reactions without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
The Boc group (C₅H₁₀O₂) is a consistent feature across analogs, but side-chain variations define their chemical behavior:
*Note: Structural details for this compound are inferred from naming conventions. The "Me2Adec" moiety likely denotes a dimethyl-substituted decanoic acid backbone, introducing steric hindrance absent in simpler analogs like Boc-Leu-OH.
Physical and Analytical Properties
Key physical properties of analogs highlight trends in solubility and crystallinity:
This compound’s solubility is expected to align with hydrophobic analogs like Boc-Leu-OH but may require polar aprotic solvents (e.g., DMF) due to increased alkyl chain length. Purity standards (>98%) are consistent across Boc-protected compounds, as validated by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
